molecular formula C10H14N4O2 B1398724 Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate CAS No. 1057682-19-5

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1398724
CAS No.: 1057682-19-5
M. Wt: 222.24 g/mol
InChI Key: VJGHOGNHILBYCU-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGHOGNHILBYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726808
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057682-19-5
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, structural characteristics, and key physicochemical parameters, alongside methodologies for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate belongs to a class of compounds that integrate the pyrimidine and piperazine moieties. Pyrimidine derivatives are of immense interest in pharmaceutical sciences due to their diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing their solubility and bioavailability. The strategic combination of these two heterocyclic systems in the target molecule suggests its potential as a versatile building block for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is therefore a critical first step in its journey from a laboratory curiosity to a potential clinical candidate.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

Chemical Structure

Figure 1: 2D Chemical Structure of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Molecular Formula and Molecular Weight

The empirical and molecular formula of the compound is C₁₀H₁₄N₄O₂. The molecular weight of the free base is 222.24 g/mol . The dihydrochloride salt of this compound has a molecular formula of C₁₀H₁₆Cl₂N₄O₂ and a corresponding molecular weight of 295.17 g/mol [1].

Physicochemical Properties

The physicochemical properties of a compound are determinative of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data
PropertyPredicted/Experimental ValueMethod/Source
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to have moderate aqueous solubilityGeneral characteristics of piperazine-containing compounds[2]
pKa Predicted basic pKa ~7.5-8.5Computational prediction
LogP (Octanol/Water) ~0.66 (for ethyl ester analog)Fluorochem[3]
Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. For the closely related ethyl ester analog, ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, an experimental LogP value of 0.66 has been reported[3]. This suggests that the methyl ester will also possess a relatively low to moderate lipophilicity, which is often favorable for achieving a balance between aqueous solubility and membrane permeability.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH is governed by its pKa value(s). The presence of the piperazine and pyrimidine rings, both containing basic nitrogen atoms, confers a basic character to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. The piperazine moiety is expected to have a pKa in the range of 7.5 to 8.5, making it partially protonated at physiological pH (7.4). The pyrimidine nitrogens are significantly less basic. This ionization behavior will have a profound impact on the compound's solubility, receptor binding, and cellular uptake.

Solubility

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of the target molecule are fundamental to any further investigation.

Synthetic Approach

A plausible synthetic route to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves a nucleophilic aromatic substitution reaction. A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this specific target[4][5].

Synthesis reagent1 Methyl 2-chloropyrimidine-5-carboxylate reaction + reagent1->reaction reagent2 Piperazine reagent2->reaction product Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate product_step reaction->product_step reaction_conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reaction_conditions->product_step Reaction Conditions product_step->product

Figure 2: General Synthetic Scheme for Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Methyl 2-chloropyrimidine-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an excess of piperazine and a base (e.g., potassium carbonate) to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the piperazine ring protons, and the methyl ester protons. The pyrimidine protons will appear as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The piperazine protons will likely appear as two distinct multiplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the secondary amine. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm[6][7].

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbons of the pyrimidine ring, the piperazine ring, and the carbonyl and methyl carbons of the ester group[7][8].

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include C=O stretching of the ester at approximately 1720 cm⁻¹, C=N and C=C stretching of the pyrimidine ring in the 1600-1400 cm⁻¹ region, and C-N stretching vibrations[9][10].

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing characteristic losses of the methyl ester group and fragmentation of the piperazine and pyrimidine rings[11][12][13][14].

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

MeltingPoint start Start prepare Prepare finely powdered, dry sample start->prepare load Load sample into capillary tube (2-3 mm height) prepare->load place Place capillary in melting point apparatus load->place heat_fast Heat rapidly to ~20°C below expected melting point place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe_start Record temperature at first sign of melting (T1) heat_slow->observe_start observe_end Record temperature when fully melted (T2) observe_start->observe_end end End observe_end->end

Figure 3: Workflow for Melting Point Determination.

Detailed Protocol:

  • Ensure the sample of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is finely powdered and completely dry.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Detailed Protocol:

  • Add an excess amount of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Detailed Protocol:

  • Prepare a standard solution of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate. While some experimental data is lacking, the information presented, based on data from closely related analogs and established scientific principles, offers a solid foundation for researchers working with this compound. The provided protocols for synthesis and characterization will aid in the preparation and validation of this molecule, paving the way for further investigation into its biological activities and potential as a drug discovery lead.

References

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. Retrieved from [Link]

  • Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E, 64(7), o1234.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ABJAR. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • 13 C NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2021). ResearchGate. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: The Significance of Structural Verification

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate integrates three key pharmacophoric elements: a pyrimidine ring, a piperazine moiety, and a methyl carboxylate group. The pyrimidine core is a prevalent scaffold in a vast array of biologically active compounds, while the piperazine ring is known to impart favorable pharmacokinetic properties. The precise arrangement of these components is critical to the molecule's interaction with biological targets. Therefore, unambiguous confirmation of its chemical structure is a foundational prerequisite for any further investigation into its therapeutic potential. This guide will detail a multi-technique analytical workflow designed to provide a self-validating and definitive structural assignment.

Proposed Synthesis Pathway

A logical and common synthetic route to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves a nucleophilic aromatic substitution reaction.[1][2] The commercially available Methyl 2-chloropyrimidine-5-carboxylate serves as an excellent electrophilic starting material. The reaction with piperazine, a nucleophile, in the presence of a suitable base to scavenge the liberated HCl, is expected to yield the target compound.

Synthesis_Pathway reagent1 Methyl 2-chloropyrimidine-5-carboxylate conditions Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->conditions reagent2 Piperazine reagent2->conditions product Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate conditions->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The core of the structure elucidation process relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information, and their combined analysis provides a high degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Perform 2D NMR experiments, including COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The proton NMR spectrum is expected to show distinct signals for the pyrimidine, piperazine, and methyl ester protons. Based on data from structurally similar compounds, the following chemical shifts can be predicted.[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrimidine H-4, H-6~8.3-8.6Singlet2HThe two pyrimidine protons are in a highly deshielded environment due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group.
Piperazine H (adjacent to pyrimidine)~3.8-4.0Triplet4HThese protons are deshielded due to their proximity to the electron-deficient pyrimidine ring.
Piperazine H (distant from pyrimidine)~2.9-3.1Triplet4HThese protons are in a more shielded environment compared to the other piperazine protons.
Methyl Ester (-OCH₃)~3.9Singlet3HTypical chemical shift for a methyl ester.
Piperazine N-HVariable (broad)Singlet1HThe chemical shift of the N-H proton is solvent and concentration-dependent and may exchange with residual water in the solvent.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ester Carbonyl (C=O)~165-170Typical chemical shift for an ester carbonyl carbon.
Pyrimidine C-2~160-165Carbon attached to two nitrogen atoms, highly deshielded.
Pyrimidine C-4, C-6~157-160Deshielded due to adjacent nitrogen atoms.
Pyrimidine C-5~110-115Carbon bearing the carboxylate group.
Piperazine C (adjacent to pyrimidine)~45-50Deshielded due to attachment to the pyrimidine ring.
Piperazine C (distant from pyrimidine)~43-46More shielded piperazine carbons.
Methyl Ester (-OCH₃)~52-55Typical chemical shift for a methyl ester carbon.
  • COSY: A COSY experiment will show a correlation between the two sets of piperazine protons, confirming their adjacent relationship.

  • HSQC: An HSQC experiment will correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~3.9 ppm will correlate with the carbon signal at ~52-55 ppm, confirming the methyl ester group.

NMR_Connectivity H4_H6 Pyrimidine H-4, H-6 Pip_H_adj Piperazine H (adjacent) Pip_H_dist Piperazine H (distant) Pip_H_adj->Pip_H_dist COSY correlation OCH3 Methyl H

Caption: Expected COSY correlation in Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

  • Molecular Ion: The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. The calculated exact mass can be used to determine the elemental formula.

  • Fragmentation Pattern: The fragmentation of piperazine and pyrimidine derivatives often involves cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring.[5]

MS_Fragmentation M_H [M+H]+ frag1 Loss of -OCH3 M_H->frag1 frag2 Cleavage of piperazine ring M_H->frag2 frag3 Loss of piperazine moiety M_H->frag3 Structure_Elucidation_Workflow start Purified Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr ms Mass Spectrometry (HRMS) start->ms ftir FTIR Spectroscopy start->ftir data_integration Data Integration and Interpretation nmr->data_integration ms->data_integration ftir->data_integration final_structure Confirmed Structure data_integration->final_structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a systematic process that relies on the application of modern analytical techniques. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

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  • Yurttaş, L., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 42(6), 1639-1652. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-946. Available at: [Link]

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  • Cristancho, C., et al. (2022). 13 C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl 3 ). Bioorganic Chemistry, 120, 105629. Available at: [Link]

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  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 16, 881-890. Available at: [Link]

  • Al-Zahrani, E. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-21. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37. Available at: [Link]

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The Multifaceted Biological Activities of Pyrimidine-5-Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyrimidine Scaffold

The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its inherent ability to mimic endogenous purines and pyrimidines, coupled with its synthetic tractability, has led to the development of a multitude of clinically significant drugs.[4] This guide focuses on a specific, yet remarkably versatile, class of these compounds: pyrimidine-5-carboxylates and their derivatives. We will delve into the rich and diverse biological activities exhibited by this chemical family, offering a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. Our exploration will be grounded in mechanistic insights, supported by robust experimental data, and guided by the principles of rational drug design.

I. The Chemical Versatility of the Pyrimidine-5-Carboxylate Core: A Foundation for Diverse Biological Functions

The pyrimidine ring, with its two nitrogen atoms, provides a unique electronic and structural framework. The addition of a carboxylate group at the 5-position introduces a key functional handle that allows for extensive chemical modification. This versatility is the cornerstone of the broad spectrum of biological activities observed in this compound class. The carboxylate moiety can be readily converted into esters, amides, and other functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the pyrimidine ring itself can be substituted at various positions, allowing for the exploration of a vast chemical space and the optimization of interactions with biological targets.

A general approach to the synthesis of pyrimidine-5-carboxylate derivatives involves the reaction of an alkoxymethylene compound with an amidine or isothiourea compound under neutral or basic conditions.[7] The reaction can be carried out in various solvents, including water, methanol, ethanol, or dioxane, and the temperature can be adjusted depending on the specific reactants.[7] Purification of the final product is typically achieved through standard chemical techniques such as extraction, crystallization, and chromatography.[7]

II. Anticancer Activity: A Prominent Therapeutic Avenue

The development of novel anticancer agents is a major focus of modern drug discovery. Pyrimidine-5-carboxylate derivatives have emerged as a promising class of compounds with potent and diverse antitumor activities.[1][6][8][9][10][11] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanism of Action: Targeting the Engines of Cancer Proliferation

A significant body of research has demonstrated that pyrimidine-5-carboxylate derivatives can exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth and survival. These enzymes act as molecular switches, controlling a wide range of cellular processes, and their aberrant activity is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. For instance, compound 10b from one study demonstrated an IC50 value of 8.29 ± 0.04 nM against EGFR, comparable to the established EGFR inhibitor erlotinib. This inhibition leads to the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyrimidine-5-carbonitrile derivatives have been designed as effective VEGFR-2 inhibitors.[12] Compounds 11e and 12b from a particular study showed potent VEGFR-2 inhibition with IC50 values of 0.61 and 0.53 μM, respectively.[12] By blocking VEGFR-2 signaling, these compounds can effectively starve tumors of their blood supply.

  • Other Kinase Targets: The inhibitory activity of pyrimidine derivatives extends to other kinases as well. For example, oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of BCL-2, a pro-survival protein, thereby promoting apoptosis in cancer cells.[13] Pyrimidine-5-carboxamide derivatives have also been shown to inhibit Syk tyrosine kinase, which is involved in allergic and inflammatory reactions as well as some cancers.[7]

B. In Vitro and In Vivo Efficacy: A Summary of Key Findings

The anticancer potential of pyrimidine-5-carboxylate derivatives has been extensively validated in both in vitro and in vivo models.

Compound ClassCancer Cell Line(s)In Vitro Activity (IC50)In Vivo ModelKey FindingsReference
Pyrimidine-5-carbonitrilesHepG2, A549, MCF-73.56, 5.85, 7.68 µM (for compound 10b)Not specifiedPotent EGFR inhibition, cell cycle arrest, and apoptosis induction.
Pyrimidine-5-carbonitrilesHCT-116, MCF-71.14, 1.54 µM (for compound 11e)Not specifiedPotent VEGFR-2 inhibition and induction of apoptosis.[12]
Pyrazole-5-carboxamidesMGC-803, SGC-7901, Bcap-37Strong inhibitory activity for compounds 8a, 8c, and 8e against MGC-803.Not specifiedInhibition of telomerase activity (IC50 = 1.02 ± 0.08 µM for compound 8e).[8]
Oxazolo[5,4-d]pyrimidinesHUVEC, HepG2, U251Good potency against HUVEC proliferation (10⁻⁷ M range).Not specifiedInhibition of VEGFR2 kinase.[13]
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carboxylate test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Add Compounds to Cells & Incubate (48-72h) compound_prep->treatment mtt_addition 4. Add MTT Solution & Incubate (4h) treatment->mtt_addition solubilization 5. Solubilize Formazan Crystals mtt_addition->solubilization read_plate 6. Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 7. Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and certain types of cancer.[14][15] Pyrimidine-5-carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[14][15][16]

A. Mechanism of Action: Targeting Key Inflammatory Regulators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes and signaling pathways that are central to the inflammatory response.

  • Inhibition of Salt-Inducible Kinases (SIKs): Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of SIKs, which are crucial regulators of macrophage polarization.[14] By inhibiting SIKs, these compounds can promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype.[14] For example, compound 8h was shown to up-regulate the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages.[14]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives have shown selective inhibitory activity against COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[17] This selective inhibition is a desirable trait for anti-inflammatory drugs, as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

B. In Vivo Efficacy: Preclinical Validation

The anti-inflammatory potential of pyrimidine-5-carboxylate derivatives has been demonstrated in preclinical models of inflammation. For instance, compound 8h , a SIKs inhibitor, showed excellent anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model of IBD.[14]

C. Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrimidine-5-carboxylate test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

AntiInflammatory_Workflow cluster_preparation Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatization 1. Animal Acclimatization compound_admin 2. Administer Test Compound/ Vehicle/Positive Control acclimatization->compound_admin carrageenan_injection 3. Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_volume 4. Measure Paw Volume at Intervals carrageenan_injection->measure_volume calculate_inhibition 5. Calculate Percentage of Edema Inhibition measure_volume->calculate_inhibition

Caption: Workflow for assessing in vivo anti-inflammatory activity.

IV. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens poses a significant threat to global health. The pyrimidine scaffold has a long history in the development of antimicrobial and antiviral agents.[1][6][18][19] Pyrimidine-5-carboxylate derivatives have also shown promise in this area. For instance, some pyrimidine derivatives have demonstrated activity against various bacterial and fungal strains.[18] Additionally, the pyrimidine ring is a core component of several antiviral drugs, and research continues to explore the potential of pyrimidine-5-carboxylates in this therapeutic area. One notable example is the marine-derived compound Batzelladine, which contains a pyrimidine core and inhibits the binding of HIV gp-120 to CD4 cells.[1]

V. Other Biological Activities: Expanding the Therapeutic Landscape

The biological activities of pyrimidine-5-carboxylate compounds are not limited to the areas discussed above. Research has uncovered a range of other potentially valuable therapeutic properties.

  • Enzyme Inhibition for Metabolic Diseases: Pyrimidine-5-carboxamide derivatives have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity.[20] Inhibition of NNMT has been shown to have protective effects against diet-induced obesity and to enhance insulin sensitization in animal models.[20]

  • Lactate Dehydrogenase (LDH) Inhibition: Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme that is overexpressed in many cancers and plays a role in their metabolic adaptation.[21][22]

VI. Future Directions and Concluding Remarks

The diverse biological activities of pyrimidine-5-carboxylate compounds underscore their significant potential in drug discovery. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its properties through chemical modification, provides a robust platform for the development of novel therapeutics for a wide range of diseases.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these compounds and their biological activity will enable the rational design of more potent and selective agents.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which these compounds exert their effects will be crucial for their clinical development.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising lead compounds are essential to ensure their safety and efficacy in vivo.

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Methodological & Application

Application Notes & Protocols for GPR119 Agonist Screening with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR119 with Pyrimidine Derivatives for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: the potentiation of glucose-dependent insulin secretion and the stimulation of glucagon-like peptide-1 (GLP-1) release.[2] This dual action presents a promising strategy for improving glycemic control while potentially reducing body weight.[1]

The GPR119 signaling cascade is primarily coupled through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP is the key second messenger event that triggers the downstream physiological effects.

Among the diverse chemical scaffolds investigated for GPR119 agonism, pyrimidine derivatives have shown significant promise. Fused pyrimidine structures, in particular, have been identified as potent and orally active GPR119 agonists, demonstrating efficacy in preclinical models. This document provides a comprehensive guide for the screening and characterization of novel pyrimidine-based GPR119 agonists, detailing a robust screening cascade from initial high-throughput screening to secondary and confirmatory in vitro functional assays.

The GPR119 Signaling Pathway

Upon agonist binding, GPR119 undergoes a conformational change that activates the associated Gαs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell ligand Pyrimidine Agonist receptor GPR119 ligand->receptor Binds g_protein Gαsβγ receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors pka->downstream Phosphorylates response ↑ Insulin Secretion ↑ GLP-1 Release downstream->response Leads to Screening_Cascade cluster_workflow GPR119 Agonist Screening Workflow primary Primary Screen: HTRF cAMP Assay (HEK293-hGPR119) secondary Secondary Assay: GLP-1 Secretion Assay (GLUTag Cells) primary->secondary Hit Confirmation & Potency confirmatory Confirmatory Assay: Insulin Secretion Assay (MIN6 Cells / Islets) secondary->confirmatory Functional Validation invivo In Vivo Models: (e.g., db/db mice) confirmatory->invivo Preclinical Efficacy

Caption: A typical screening cascade for GPR119 agonists.

Part 1: Primary Screening - High-Throughput cAMP Assay

The primary screen aims to identify pyrimidine derivatives that activate GPR119 by measuring the direct downstream signaling event: an increase in intracellular cAMP. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust and sensitive method suitable for high-throughput screening (HTS).

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay. [4][5][6]Free cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. [4][5][6]When the labeled antibody and d2-cAMP are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP from GPR119 activation disrupts this interaction, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP in the sample. [5]

Experimental Protocol: HTRF cAMP Assay

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 (HEK293-hGPR119).

Materials:

  • HEK293-hGPR119 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Test pyrimidine derivatives (dissolved in DMSO)

  • Reference GPR119 agonist (e.g., AR231453)

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity)

  • 384-well white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives and the reference agonist in assay buffer containing a final DMSO concentration of ≤1%.

  • Cell Stimulation:

    • Aspirate the culture medium from the cell plates.

    • Add assay buffer containing IBMX (typically 0.1-0.5 mM) to inhibit cAMP degradation.

    • Add the diluted compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a saturating concentration of the reference agonist as a positive control.

    • Incubate the plate at room temperature for 30 minutes. [7]4. cAMP Detection:

    • Add the HTRF assay reagents (d2-labeled cAMP and cryptate-labeled antibody) to each well according to the manufacturer's protocol. [7] * Incubate at room temperature for 60 minutes. [7]5. Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

ParameterDescriptionTypical Value
EC50 The concentration of an agonist that gives half of the maximal response.Varies by compound
Emax The maximum response achievable by an agonist.Expressed as % of reference agonist
Z'-factor A statistical measure of the quality of an HTS assay.> 0.5 for a robust assay

Part 2: Secondary Assay - GLP-1 Secretion

Hits from the primary screen should be validated in a more physiologically relevant assay that measures a key downstream function of GPR119 activation in enteroendocrine cells: GLP-1 secretion. The murine GLUTag cell line is a well-established model for studying GLP-1 release. [8]

Experimental Protocol: GLP-1 Secretion Assay

Cell Line: GLUTag enteroendocrine cells.

Materials:

  • GLUTag cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., serum-free DMEM or Krebs-Ringer Bicarbonate buffer)

  • Test pyrimidine derivatives

  • Reference GPR119 agonist

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA or HTRF kit

Procedure:

  • Cell Seeding: Seed GLUTag cells into 24- or 48-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate in fresh assay buffer for 1-2 hours at 37°C.

  • Compound Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add assay buffer containing the test compounds, reference agonist, and a DPP-IV inhibitor. Include vehicle controls.

    • Incubate for 2 hours at 37°C. [4]4. Supernatant Collection: Collect the supernatant from each well, which contains the secreted GLP-1.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of secreted GLP-1 against the log of the compound concentration to determine the EC50 and Emax for GLP-1 release.

Part 3: Confirmatory Assay - Glucose-Stimulated Insulin Secretion (GSIS)

To confirm the therapeutic potential of the lead pyrimidine derivatives, their ability to potentiate glucose-stimulated insulin secretion (GSIS) should be assessed. This can be performed using the murine pancreatic β-cell line MIN6 or, for a more translatable model, isolated pancreatic islets. [9][10][11]

Experimental Protocol: Static Insulin Secretion Assay

Cell Model: MIN6 cells or isolated rodent/human pancreatic islets.

Materials:

  • MIN6 cells or isolated islets

  • Culture medium

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • Test pyrimidine derivatives

  • Reference GPR119 agonist

  • Insulin ELISA or HTRF kit

Procedure:

  • Cell/Islet Preparation:

    • MIN6 cells: Seed into 24-well plates and culture until they reach ~80% confluency.

    • Islets: After isolation, culture islets overnight. Hand-pick islets of similar size for the assay (e.g., 10 islets per replicate). [12]2. Pre-incubation:

    • Wash the cells/islets twice with low glucose KRB buffer.

    • Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate. [13]3. Compound Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add low glucose KRB buffer containing the test compounds or vehicle and incubate for 1 hour at 37°C to measure basal insulin secretion.

    • Collect the supernatant.

    • Add high glucose KRB buffer containing the test compounds or vehicle and incubate for 1 hour at 37°C to measure stimulated insulin secretion. [12][13] * Collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or HTRF kit. [14]5. Data Analysis: Compare the amount of insulin secreted in the presence of the test compounds to the vehicle control under both low and high glucose conditions. Potent GPR119 agonists are expected to significantly enhance insulin secretion in the high glucose condition with minimal effect at low glucose.

Conclusion and Future Directions

This application note outlines a comprehensive and robust screening protocol for the identification and characterization of novel pyrimidine derivatives as GPR119 agonists. The described cascade, from high-throughput cAMP screening to functional assays for GLP-1 and insulin secretion, provides a clear path for advancing promising compounds. Pyrimidine derivatives that demonstrate potent activity in these in vitro assays, particularly those that enhance GSIS, are strong candidates for further evaluation in in vivo models of diabetes and obesity, such as db/db mice. [2]The successful progression of these compounds through such a rigorous screening funnel will be a critical step towards the development of novel therapeutics for metabolic diseases.

References

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  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. [Link]

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  • GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. (n.d.). Diabetes. [Link]

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Application Note: Characterizing the Cellular Activity of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, hereafter referred to as Compound X, is a novel synthetic molecule with potential therapeutic applications. Its chemical structure, featuring pyrimidine and piperazine moieties, suggests a possible role as a kinase inhibitor. This application note provides a comprehensive framework and detailed protocols for characterizing the cellular activity of Compound X, based on the hypothesis that it acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR axis is a critical intracellular signaling pathway that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation and hyperactivation of this pathway are among the most common molecular derangements in human cancer, making it a highly attractive target for therapeutic intervention.[3][4][5] This guide outlines a tiered, logical workflow to first assess the anti-proliferative effects of Compound X, and subsequently to validate its specific mechanism of action by measuring direct and downstream targets within the PI3K pathway.

Strategic Assay Cascade for Compound Characterization

A multi-assay approach is essential for a thorough and robust characterization of a novel compound. We propose the following workflow, designed to build a comprehensive understanding of Compound X's cellular effects, from broad phenotypic outcomes to specific molecular target engagement.

G A Assay 1: Cell Viability (Phenotypic Screen) B Assay 2: Target Validation (Western Blot) A->B Confirm On-Target Activity C Assay 3: Quantitative Target Engagement (High-Content Imaging) B->C Quantify Dose-Response D Data Analysis & Interpretation (IC50, Mechanism Confirmation) C->D Build SAR & Candidate Profile G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout A Seed cells in 96-well plate B Incubate 24h (allow attachment) A->B C Prepare serial dilution of Compound X B->C D Add compound to wells C->D E Incubate 72h D->E F Equilibrate plate to room temp E->F G Add CellTiter-Glo® Reagent F->G H Mix 2 min G->H I Incubate 10 min H->I J Read Luminescence I->J

Caption: Workflow for the CellTiter-Glo® viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Include wells for "cells + vehicle" (0.1% DMSO) and "medium only" (background) controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in culture medium, starting from a top concentration of 100 µM. Also, prepare a vehicle control (0.1% DMSO in medium).

  • Treatment: Remove the medium from the wells and add 100 µL of the corresponding compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes. [6] * Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [6] * Add 100 µL of CellTiter-Glo® Reagent to each well. [7] * Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [7][6] * Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [7][6]7. Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all other readings.

    • Normalize the data by setting the average vehicle control reading as 100% viability.

    • Plot the normalized viability against the log of Compound X concentration and fit a four-parameter logistic curve to determine the IC50 value.

Example Data Presentation:

CompoundCell LineIC50 (µM)
Compound XMCF-71.2
GDC-0941 (Control)MCF-70.8

Part 2: On-Target Pathway Modulation

After establishing the anti-proliferative activity of Compound X, the next crucial step is to verify that it inhibits the PI3K/Akt/mTOR pathway as hypothesized. This is achieved by measuring the phosphorylation status of key proteins in the cascade.

Protocol 2: Western Blotting for Phospho-Protein Levels

Western blotting is a fundamental technique to detect changes in protein phosphorylation. A reduction in the phosphorylated forms of Akt (p-Akt) and its downstream substrates following treatment with Compound X provides direct evidence of target engagement.

Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes Inhibitor Compound X Inhibitor->PI3K Inhibits G A Seed cells in 96-well imaging plate B Treat with Cmpd X & Stimulate A->B C Fix & Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Abs (p-Akt, Total Akt) D->E F Incubate with Secondary Abs (Fluorophore-conjugated) E->F G Stain Nuclei (Hoechst/DAPI) F->G H Acquire Images on High-Content Imager G->H I Analyze Images: Quantify Intensity H->I

Caption: Workflow for high-content imaging of p-Akt.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed MCF-7 cells in a 96-well, black-walled, clear-bottom imaging plate. Treat with a full dose-response of Compound X, stimulate, and include appropriate controls as described in the western blot protocol.

  • Fixation and Permeabilization:

    • Wash wells gently with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Blocking: Block with 5% BSA in PBS for 1 hour.

    • Primary Antibodies: Incubate for 2 hours at room temperature or overnight at 4°C with primary antibodies against p-Akt (Ser473) and a total protein marker (e.g., pan-Akt) diluted in blocking buffer.

    • Washing: Wash three times with PBS. [8] * Secondary Antibodies: Incubate for 1 hour at room temperature, protected from light, with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594). I[8]nclude a nuclear counterstain like Hoechst 33342.

    • Final Washes: Wash three times with PBS. Leave cells in 100 µL of PBS for imaging.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing channels for the nucleus, p-Akt, and total Akt.

  • Image Analysis: Use the instrument's analysis software to:

    • Identify individual cells based on the nuclear stain.

    • Define the cytoplasm as a ring around the nucleus.

    • Measure the mean fluorescence intensity of the p-Akt signal within the cytoplasm of each cell.

    • Normalize the p-Akt signal to the total Akt signal if necessary.

    • Calculate the average signal per well and plot a dose-response curve to determine the IC50 for pathway inhibition.

Conclusion

This application note provides a robust, multi-tiered strategy for characterizing the cellular activity of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (Compound X) as a putative inhibitor of the PI3K/Akt/mTOR pathway. By systematically progressing from a broad phenotypic cell viability assay to specific, quantitative measures of target engagement like western blotting and high-content imaging, researchers can build a comprehensive and compelling data package. This logical, evidence-based workflow ensures scientific rigor and provides the detailed mechanistic insights necessary for advancing a novel compound through the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Retrieved from [Link]

  • Campeau, P. M., et al. (2017). Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence. Methods in Molecular Biology. Retrieved from [Link]

  • Al-Bahlani, S., et al. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Molecules & Cells. Retrieved from [Link]

  • Krishnan, K., et al. (2015). General phospho-protein staining technique for flow cytometry. ResearchGate. Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. Retrieved from [Link]

  • Ercan, D., et al. (2012). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Barretina, J., et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Alzahrani, A. S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • Linnerth, A., et al. (2007). Western blot analysis for Akt-P at (Ser473) and (Thr308). ResearchGate. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Phosphorylated protein detection is more efficient by fluorescent Western blot. Retrieved from [Link]

  • Al-Bahlani, S., et al. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Retrieved from [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • Gupta, A. K., et al. (2001). The RAS radiation resistance pathway. ResearchGate. Retrieved from [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene. Retrieved from [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]

  • Weigelt, B., et al. (2013). PI3K Pathway Dependencies in Endometrioid Endometrial Cancer Cell Lines. Clinical Cancer Research. Retrieved from [Link]

  • Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Pyrimidine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of pyrimidine derivatives. Pyrimidine scaffolds are fundamental to numerous pharmacologically active compounds, making their accurate quantification essential for drug development, quality control, and stability testing.[1] This document provides a field-proven, logical workflow, from initial parameter selection to full method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for Pyrimidine Derivatives

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide spectrum of therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The physicochemical properties of these derivatives can vary significantly based on their substitution patterns, influencing their solubility, lipophilicity, and, consequently, their chromatographic behavior.[2][4] A reliable and robust analytical method is paramount for ensuring the identity, purity, and potency of these drug substances and their formulated products.

Reversed-phase HPLC coupled with UV detection is the predominant analytical technique for this class of compounds due to its versatility, sensitivity, and compatibility with the UV-absorbing nature of the aromatic pyrimidine heterocycle.[3] This guide explains the causality behind each step of the method development process, grounding the protocol in fundamental chromatographic principles and regulatory expectations.

Foundational Strategy: Method Development

The objective of method development is to achieve adequate separation and quantification of the target analyte from impurities and potential degradation products. The process is a systematic optimization of chromatographic parameters.[5]

Understanding the Analyte: Physicochemical Properties

Before any practical work, understanding the target pyrimidine derivative is crucial. Key properties include:

  • Structure and Functional Groups: Determines polarity and potential for ionization.

  • pKa: Essential for selecting the mobile phase pH to ensure consistent retention and peak shape. For robust methods, the mobile phase pH should be controlled at least 2 units away from the analyte's pKa.

  • Solubility: Dictates the choice of diluent for sample preparation. The ideal diluent is the mobile phase itself or a weaker solvent to prevent peak distortion.[6]

  • UV Spectrum: The presence of the chromophoric pyrimidine ring typically results in strong UV absorbance. Determining the wavelength of maximum absorbance (λmax) is key to maximizing detector sensitivity.[7][8][9] A λmax between 254 nm and 280 nm is common for pyrimidine derivatives.[7][8][9][10]

Initial Chromatographic Conditions: A Rationale-Driven Approach

Based on the general characteristics of pyrimidine derivatives, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[3]

  • Column (Stationary Phase) Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the recommended starting point.[3][6] Its high hydrophobicity provides excellent retention for a broad range of moderately polar compounds like many pyrimidine derivatives. For highly hydrophobic derivatives, a C8 column can be used to reduce analysis time.[3]

  • Mobile Phase (Eluent) Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[11]

    • Aqueous Phase: HPLC-grade water, typically buffered to a specific pH. A phosphate or formate buffer is common. For MS compatibility, volatile buffers like formic acid or ammonium formate are necessary.[12]

    • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower UV cutoff and viscosity, which results in lower backpressure and better peak efficiency.[13]

  • Detection: A UV or Diode Array Detector (DAD) is used. The initial detection wavelength should be set at the determined λmax of the analyte. A DAD is highly recommended during development as it allows for the simultaneous acquisition of spectra across a range, which is invaluable for assessing peak purity.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, backpressure, and retention for a wide variety of analytes.[3]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress silanol activity and ensure consistent ionization of analytes.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with favorable UV and viscosity properties.[13]
Gradient 5% to 95% B over 20 minutesA broad gradient is used for initial screening to elute all components of the sample.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical starting volume; can be adjusted based on analyte concentration and sensitivity.
Detection UV at 265 nm (or predetermined λmax)Wavelength providing high sensitivity for the pyrimidine chromophore.[7][8][9]
Method Optimization Workflow

Once initial separation is achieved, the method is optimized for speed, resolution, and peak shape.

G cluster_dev Method Development Workflow A Define Analytical Target Profile (ATP) B Characterize Analyte (pKa, Solubility, λmax) A->B C Initial Screening (C18 Column, ACN/H2O Gradient) B->C D Evaluate Initial Results (Peak Shape, Retention) C->D E Optimize Gradient Slope & Elution Time D->E Adjust %B/min for resolution F Optimize Mobile Phase pH (for ionizable analytes) E->F Improve peak symmetry G Fine-Tune System (Flow Rate, Temperature) F->G Enhance efficiency & reproducibility H Final Optimized Method G->H

Caption: Logical workflow for systematic HPLC method development.

Protocol: Optimized HPLC-UV Method

This protocol is a validated method suitable for the quantification of a representative pyrimidine derivative.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.

  • Chromatographic Data System (CDS).

  • Analytical balance, pH meter, volumetric flasks, pipettes.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Phosphoric Acid (ACS Grade).

  • Pyrimidine derivative reference standard and sample.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 50 µg/mL using the sample diluent. Filter through a 0.45 µm syringe filter if necessary.

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 15 minutes
System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Method Validation: A Self-Validating System

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15] The validation must be performed according to a pre-approved protocol and adhere to ICH Q2(R1)/Q2(R2) guidelines.[15][16][17]

G cluster_val ICH Q2(R1) Validation Parameters center Validated HPLC Method (Fit for Purpose) A Specificity (Selectivity) center->A B Linearity center->B C Range center->C D Accuracy (% Recovery) center->D E Precision (Repeatability & Intermediate) center->E F Detection Limit (LOD) center->F G Quantitation Limit (LOQ) center->G H Robustness center->H

Caption: Core validation parameters establishing method reliability.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure no interference from degradants at the analyte's retention time.[18][19][20]The analyte peak must be free from interference. Peak purity index (if using DAD) should be > 0.999.
Linearity Analyze a minimum of five concentrations across the specified range (e.g., 50% to 150% of the target concentration).[21] Plot a graph of peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data. For assay, this is typically 80-120% of the test concentration.[21]Method provides acceptable linearity, accuracy, and precision within the defined range.
Accuracy Analyze samples with known amounts of analyte added (spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percentage recovery.Mean % Recovery should be within 98.0% to 102.0%.[22]
Precision Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[15] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD between the two sets should be ≤ 2.0%.[23]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. Precision at this concentration should be acceptable.RSD ≤ 10% at the LOQ concentration.[24]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on the results and system suitability.System suitability parameters must pass under all varied conditions. Results should not be significantly affected.

Data Presentation: Example Validation Results

Table 4: Example Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
25.0248500
40.0399800
50.0501500
60.0602100
75.0753200
Regression Results r² = 0.9998
Table 5: Example Accuracy and Precision Data (at 100% Target Concentration)
ReplicatePeak AreaCalculated Conc. (µg/mL)% Recovery
150150050.05100.1%
249890049.7999.6%
350320050.22100.4%
449950049.8599.7%
550250050.15100.3%
650110050.01100.0%
Mean 501117 50.01 100.0%
SD 1665 0.17
%RSD 0.33% 0.33%

The data shows a %RSD of 0.33% for repeatability, which is well within the acceptance criterion of ≤ 2.0%. The mean recovery is 100.0%, meeting the accuracy requirement of 98.0-102.0%.

Conclusion

This application note details a systematic and scientifically sound approach for the development and validation of an HPLC-UV method for pyrimidine derivatives. By grounding experimental choices in chromatographic theory and adhering to ICH guidelines, a robust, reliable, and regulatory-compliant method can be established. This self-validating system ensures the quality and consistency of analytical data throughout the drug development lifecycle.

References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]

  • Acceptance criteria of validation parameters for HPLC. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Journal of Pharmaceutical Research International. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Wavelength dependence for UV-induced pyrimidine dimer formation in DNA of human peripheral blood lymphocytes. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(piperazin-1-yl)pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important chemical scaffold. As a key intermediate in the synthesis of pharmaceuticals like Buspirone and Ipsapirone, mastering its synthesis is critical for successful drug development programs.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven optimization strategies to help you overcome common challenges, improve yield and purity, and ensure the stability of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first approaching this synthesis.

Q1: What is the most common and reliable method for synthesizing 2-(piperazin-1-yl)pyrimidine?

The most prevalent and reliable method is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This involves reacting an activated pyrimidine, typically 2-chloropyrimidine, with a piperazine synthon. For optimal control and to prevent common side reactions, using a mono-protected piperazine, such as N-Boc-piperazine , is the industry-standard approach.[1] The reaction is followed by a straightforward deprotection step to yield the desired product.

Q2: My main challenge is the formation of the di-substituted by-product, 1,4-bis(2-pyrimidinyl)piperazine. How can I prevent this?

This is the most common issue when using unsubstituted piperazine. The two secondary amine nitrogens in piperazine have similar nucleophilicity, leading to a second substitution on the already-formed product. There are two primary strategies to prevent this:

  • Use of a Protecting Group (Recommended): By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you effectively "turn off" its nucleophilicity.[1] This ensures that only mono-substitution occurs. The Boc group is then easily removed under acidic conditions. This is the most robust method for achieving high purity and yield.

  • Stoichiometric Control: While less efficient, using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substituted product.[4] However, this makes purification more challenging due to the difficulty of removing the large excess of water-soluble piperazine and often still results in a significant amount of the di-substituted impurity.[1]

Q3: My final 2-(piperazin-1-yl)pyrimidine product is a viscous oil that darkens over time. How can I handle and store it properly?

This is a known characteristic of the freebase form of the compound.[1] The piperazine moiety is susceptible to air oxidation, which leads to the formation of colored impurities. To ensure long-term stability and improve handling properties, it is highly recommended to convert the oily freebase into a stable, crystalline salt. Common choices include:

  • Hydrochloride Salt: Formed by treating a solution of the freebase with HCl (either as a gas or a solution in a solvent like isopropanol or ether).[1]

  • Oxalate Salt: Can be precipitated by adding a solution of oxalic acid in a suitable solvent like isopropanol (IPA).[5]

These salts are typically white to off-white, crystalline solids that are much easier to handle, weigh, and store without degradation.

Section 2: Core Synthesis & Optimization Workflow

The recommended workflow involves a two-step process: SNAr coupling followed by deprotection. This approach provides the highest degree of control and leads to superior purity.

Workflow Diagram: Recommended Synthesis Route

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection cluster_2 Optional: Freebase Isolation A 2-Chloropyrimidine process1 Heat (80-110 °C) Monitor by TLC/LC-MS A->process1 B N-Boc-Piperazine B->process1 C Base (e.g., K2CO3, DIPEA) C->process1 D Solvent (e.g., DMF, MeCN) D->process1 E 1-(2-Pyrimidinyl)-4-Boc-piperazine (Protected Intermediate) process1->E process2 Stir at RT Monitor by TLC/LC-MS E->process2 F Acid (e.g., HCl, TFA) F->process2 G Solvent (e.g., Dioxane, DCM) G->process2 H 2-(Piperazin-1-yl)pyrimidine (As Salt) process2->H process3 Liquid-Liquid Extraction H->process3 I Aqueous Base (e.g., NaOH) I->process3 J 2-(Piperazin-1-yl)pyrimidine (Freebase) process3->J

Caption: Recommended two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 2.1: Step 1 - Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine (SNAr Coupling)

  • Rationale: This step couples the two key fragments. The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms, making the C2 position susceptible to nucleophilic attack.[3][6] A base is required to neutralize the HCl formed during the reaction.

  • Materials:

    • 2-Chloropyrimidine (1.0 equiv)

    • N-Boc-piperazine (1.1 equiv)

    • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, N-Boc-piperazine, and K₂CO₃.

    • Add the solvent (DMF or MeCN) to achieve a concentration of approximately 0.5 M with respect to the 2-chloropyrimidine.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 2-chloropyrimidine is fully consumed (typically 8-16 hours).

    • Once complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can often be used directly in the next step or purified by flash column chromatography if necessary (Hexanes:Ethyl Acetate gradient).

Protocol 2.2: Step 2 - Deprotection to form 2-(Piperazin-1-yl)pyrimidine Hydrochloride

  • Rationale: The Boc group is labile under acidic conditions, releasing isobutylene and carbon dioxide to cleanly liberate the free amine. Using HCl directly yields the stable hydrochloride salt.

  • Materials:

    • Crude 1-(2-Pyrimidinyl)-4-Boc-piperazine (1.0 equiv)

    • 4M HCl in 1,4-Dioxane (5.0 equiv)

    • Methanol or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude protected intermediate in a minimal amount of methanol or DCM.

    • To this solution, add the 4M HCl in dioxane dropwise at room temperature with stirring.

    • A precipitate will often form immediately or upon continued stirring.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS to ensure the disappearance of the starting material.

    • Once the reaction is complete, collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield 2-(piperazin-1-yl)pyrimidine hydrochloride as a white or off-white solid.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.

Troubleshooting Decision Tree: Low or No Product Yield

G start Problem: Low or No Product Yield q1 Is the starting material (2-chloropyrimidine) consumed? start->q1 a1 Potential Issue: Reaction Not Initiated q1->a1 No a2 Potential Issue: Product Loss or Decomposition q1->a2 Yes s1 1. Reagent Quality: - Is 2-chloropyrimidine fresh? - Is the base anhydrous and powdered? - Is the solvent dry? a1->s1 Check s2 2. Reaction Temperature: - Is the internal temperature correct? - Use a calibrated thermometer. a1->s2 Check s3 3. Insufficient Base: - Is the base fully dissolved/suspended? - Use of a stronger, non-nucleophilic  base like DIPEA may help. a1->s3 Check s4 1. Work-up Losses: - Was the product incompletely extracted? - Perform back-extraction of aqueous layers. - Product may be partially water-soluble. a2->s4 Check s5 2. Product Decomposition: - Was the reaction overheated or run for too long? - Monitor kinetics to find optimal time. [4] - Consider a milder solvent. a2->s5 Check s6 3. Deprotection Issues: - Was the deprotection incomplete? - Add more acid or increase reaction time. - Confirm with LC-MS. a2->s6 Check

Caption: A decision tree for troubleshooting low product yield.

Detailed Q&A for Specific Issues

Problem: Purification & Isolation

  • Q: My crude protected intermediate looks like a mess on TLC/LC-MS with multiple by-products. What could be the cause?

    • A: This often points to issues with the starting materials or reaction conditions. 2-Chloropyrimidine can be unstable and should be used from a fresh bottle or purified before use. Excessively high temperatures (>120 °C) or prolonged reaction times can lead to decomposition of both starting materials and product.[7] Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.

  • Q: I am attempting the synthesis with unsubstituted piperazine to save costs, but purification is impossible. What is the best strategy?

    • A: As discussed, this is a significant challenge due to the formation of the di-substituted product and the difficulty in removing excess piperazine. The most effective purification method in this case is to convert the entire crude mixture to a salt.[5] The desired mono-substituted salt and the di-substituted salt often have different solubilities. You can attempt a fractional crystallization from a solvent system like isopropanol/water. Alternatively, converting the crude freebase to the oxalate salt has been shown to be an effective method for isolating the desired product with higher purity.[5]

Problem: Reaction Selectivity

  • Q: I am working with a 2,4-dichloropyrimidine. Will the piperazine react at the C2 or C4 position?

    • A: For nucleophilic aromatic substitution on 2,4-dihalopyrimidines, the reaction almost always occurs selectively at the C4 position.[8] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the nucleophile attacks the C4 position, as the charge can be delocalized onto both ring nitrogens. Frontier molecular orbital theory also supports this, indicating a larger LUMO coefficient at C4.[8]

Section 4: Key Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield, purity, and scalability.

Table 1: Comparison of Key Reaction Parameters for SNAr
ParameterOption 1Option 2Option 3Rationale & Expert Commentary
Piperazine Source Unprotected PiperazineN-Boc-Piperazine Other (e.g., N-Trityl)N-Boc is the industry standard. It's cost-effective, provides excellent mono-selectivity, and is easily removed.[1] Unprotected piperazine leads to di-substitution.[4] Other groups are often more expensive or harder to remove.
Base K₂CO₃ DIPEANaHK₂CO₃ is ideal. It is inexpensive, effective, and easy to remove during aqueous work-up.[4] DIPEA (diisopropylethylamine) is a good alternative if substrate or product is base-sensitive. NaH is a strong, hazardous base and is generally not required.
Solvent DMF / MeCN DMSOTolueneDMF or MeCN are excellent choices. They are polar aprotic solvents that effectively solubilize the reactants and facilitate the SNAr mechanism. DMSO can also be used but is harder to remove. Toluene is generally not polar enough for this transformation.
Temperature 60-80 °C80-110 °C >120 °CThe 80-110 °C range is the sweet spot. It provides sufficient thermal energy to overcome the activation barrier without causing significant degradation.[7] Lower temperatures may lead to very slow or incomplete reactions. Higher temperatures risk decomposition.
References
  • A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level. Taylor & Francis Online. Available at: [Link]

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of pyrimidine carboxylates. This guide is designed to provide not just procedural steps, but a deeper understanding of the principles behind effective purification strategies, empowering you to troubleshoot and optimize your experimental workflows. Pyrimidine carboxylates are a vital class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2][3] However, their synthesis is often accompanied by the formation of closely related impurities, making purification a critical and frequently challenging step.

This center is structured to provide rapid answers through our Frequently Asked Questions (FAQs) and in-depth guidance via our comprehensive Troubleshooting Guides and detailed Experimental Protocols.

Frequently Asked Questions (FAQs)

Q1: My crude pyrimidine carboxylate from a Biginelli reaction is a sticky solid that is difficult to handle. What are the likely impurities?

A1: This is a common issue. The stickiness often arises from unreacted starting materials such as the aldehyde and excess urea, or byproducts like linear ureides from incomplete cyclization.[4] Additionally, if the reaction is overheated, Hantzsch-type 1,4-dihydropyridine byproducts can form, which may also contribute to the impure mixture.

Q2: I'm seeing significant tailing of my pyrimidine carboxylate on my silica TLC plate. What's causing this and how can I fix it?

A2: Tailing of basic compounds like many pyrimidine derivatives on acidic silica gel is a frequent problem. It's caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica and lead to more symmetrical spots.

Q3: My pyrimidine carboxylate seems to be degrading during column chromatography. What could be the reason?

A3: Pyrimidine rings, especially those with certain substituents, can be sensitive to the acidic nature of standard silica gel. Prolonged exposure to silica during a long column run can lead to degradation. To mitigate this, you can either deactivate the silica gel by treating it with a base like triethylamine before packing the column or use a less acidic stationary phase such as neutral alumina.[4] Running the column more quickly (flash chromatography) also minimizes contact time.

Q4: I'm struggling to find a good single solvent for recrystallizing my pyrimidine carboxylate. What should I try?

A4: Finding a single ideal solvent can be challenging. A mixed-solvent system is often the solution.[5] You'll need a pair of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs for moderately polar compounds like many pyrimidine carboxylates include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of your pyrimidine carboxylate.

Issue 1: Co-elution of Product and a stubborn Impurity during Column Chromatography

Symptoms:

  • Fractions from the column show both your product and an impurity by TLC or ¹H NMR analysis.

  • The Rf values of your product and the impurity are very close.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inadequate Solvent System The polarity of your mobile phase may not be optimal for separating the two compounds. Prepare a series of TLC plates with slightly different solvent ratios to find a system that maximizes the difference in Rf values (ΔRf).[6] Even a small increase in separation on the TLC plate can translate to a successful column separation.
Structurally Similar Impurity If the impurity is a closely related byproduct (e.g., a regioisomer or a partially reacted intermediate), separation by normal-phase chromatography can be very difficult. Consider an alternative purification technique such as reversed-phase HPLC or recrystallization.
Column Overloading If you load too much crude material onto the column, the bands will broaden and overlap. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.
Issue 2: Product "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, your compound separates as an oily layer.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Solution is Supersaturated or Cooled Too Quickly Rapid cooling can cause the compound to crash out of solution as an oil. To remedy this, reheat the flask to redissolve the oil, add a small amount of the "good" solvent to reduce saturation, and allow the solution to cool more slowly.[7] Insulating the flask can help.
Presence of Impurities Impurities can inhibit crystal lattice formation. Try a preliminary purification step, such as a quick filtration through a small plug of silica, before attempting recrystallization.
Low Melting Point of the Compound If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solution and then separate as an oil on cooling.[7] Choose a solvent or solvent system with a lower boiling point.
Inappropriate Solvent Choice The solvent may not be ideal for your compound. Experiment with different solvent systems. A good starting point is to look for solvents with similar functional groups to your target molecule.[5]
Issue 3: Emulsion Formation During Acid-Base Extraction

Symptoms:

  • A stable, cloudy layer forms between the aqueous and organic phases that does not separate.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Vigorous Shaking Shaking the separatory funnel too aggressively can create a stable emulsion. Instead, gently invert the funnel several times to mix the layers.
Presence of Particulate Matter Insoluble impurities can stabilize emulsions. If possible, filter the crude solution before extraction.
High Concentration of Solutes Very concentrated solutions are more prone to emulsion formation. Dilute the mixture with more of both the organic and aqueous solvents.
Breaking an Existing Emulsion To break a stubborn emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation.[8] Alternatively, gentle swirling or passing the mixture through a bed of Celite can be effective.

Visualizing Your Purification Strategy

A well-planned purification strategy is key to success. The following decision tree can help you choose the most appropriate primary purification technique for your pyrimidine carboxylate.

Purification_Strategy start Crude Pyrimidine Carboxylate is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes column Proceed to Column Chromatography is_solid->column No (oily or intractable solid) recrystallize Attempt Recrystallization is_soluble->recrystallize Yes is_soluble->column No is_acidic_basic Does the compound have a significant pKa difference from impurities? recrystallize->is_acidic_basic Purity still low column->is_acidic_basic Purity still low acid_base Consider Acid-Base Extraction (if applicable) is_acidic_basic->column No is_acidic_basic->acid_base Yes

Caption: A decision tree for selecting a primary purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying pyrimidine carboxylates.[6][9]

1. Solvent System Selection:

  • Using a TLC plate, test various solvent systems. A good starting point for many pyrimidine carboxylates is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.[10]

  • If your compound is tailing, add 0.1-1% triethylamine to the mobile phase.

2. Column Packing:

  • Select a column of an appropriate size; the amount of silica gel should be roughly 40-100 times the weight of your crude material.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample to the top of the silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase, collecting fractions.

  • Monitor the elution of your compound by TLC.

  • Once your product has eluted, you can increase the polarity of the mobile phase to flush out any remaining highly polar impurities.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid pyrimidine carboxylates.[5][11]

1. Solvent Selection:

  • Place a small amount of your crude product in a test tube.

  • Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating.

  • An ideal solvent will dissolve your compound when hot but not when cold.[11]

  • If a single solvent is not suitable, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent at room temperature, then add a "bad" solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again.

2. Dissolution:

  • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

3. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

5. Drying:

  • Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Acid-Base Extraction

This technique is useful for separating acidic or basic pyrimidine carboxylates from neutral impurities.[8]

1. Dissolution:

  • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

2. Extraction:

  • For a basic pyrimidine carboxylate: Add a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrimidine will be protonated and move into the aqueous layer.

  • For an acidic pyrimidine carboxylate (or to remove acidic impurities): Add a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The acidic compound will be deprotonated and move into the aqueous layer.

  • Gently invert the funnel several times to mix the layers, venting frequently.

3. Separation:

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the extraction with fresh aqueous solution to ensure complete transfer.

4. Back-extraction and Isolation:

  • To recover your compound from the aqueous layer, neutralize it with a base (if it was extracted into acid) or an acid (if it was extracted into base) until it precipitates out or can be extracted back into an organic solvent.

  • Collect the precipitated solid by filtration or separate the organic layer, dry it, and evaporate the solvent.

Purity Assessment

After purification, it is crucial to assess the purity of your pyrimidine carboxylate.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should appear as a single, well-defined spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure compound will show a single major peak.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities.[14][15]

Advanced Purification: Scavenger Resins

For particularly stubborn impurities, such as unreacted aldehydes or urea derivatives from a Biginelli reaction, scavenger resins can be a highly effective solution.[16][17][18] These are solid-supported reagents that selectively bind to specific functional groups, allowing for their easy removal by filtration.

Workflow for Using a Scavenger Resin:

Scavenger_Resin_Workflow start Crude Product Solution (containing target compound and impurities) add_resin Add appropriate scavenger resin start->add_resin stir Stir or shake the mixture (typically for several hours) add_resin->stir filter Filter the mixture to remove the resin-bound impurities stir->filter filtrate Filtrate containing purified product filter->filtrate resin Resin with bound impurities (discard) filter->resin

Caption: A general workflow for purification using a scavenger resin.

Table of Common Scavenger Resins for Pyrimidine Synthesis Impurities:

Impurity Type Functional Group Recommended Scavenger Resin
Unreacted AldehydeAldehydeAmine-functionalized resin
Unreacted Urea/ThioureaUrea/ThioureaIsocyanate-functionalized resin
Acidic ByproductsCarboxylic AcidBasic resin (e.g., amine-based)

References

Sources

Technical Support Center: Navigating the Off-Target Landscape of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of off-target effects associated with pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these potent molecules and encountering challenges that may stem from unintended molecular interactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your research.

The pyrimidine scaffold is a cornerstone in modern pharmacology, particularly in the development of kinase inhibitors, due to its ability to mimic the purine core of ATP.[1] However, the very structural conservation of ATP-binding sites across the kinome and even in non-kinase ATP-binding proteins makes off-target interactions a significant challenge.[2][3] These unintended interactions can lead to ambiguous experimental results, unexpected cellular phenotypes, and potential toxicities in a therapeutic context.[4][5] This guide provides a structured approach to proactively profile, identify, and validate off-target effects, transforming them from confounding variables into well-understood components of your compound's activity profile.

Section 1: Foundational Concepts: On-Target Efficacy vs. Off-Target Reality

Before delving into troubleshooting, it's crucial to establish a clear understanding of the core concepts.

  • On-Target Effect: The intended, therapeutically relevant interaction of a drug with its primary molecular target (e.g., inhibition of a specific kinase in a cancer cell).

  • Off-Target Effect: An unintended interaction of a drug with a molecule other than its primary target. These can be benign, beneficial (polypharmacology), or detrimental.[6]

The central challenge arises from the structural similarity among ATP-binding pockets. An inhibitor designed to fit the active site of one kinase may inadvertently bind to dozens of others.[2][4] For instance, the well-known inhibitor Imatinib, initially designed to target BCR-ABL, was later found to potently inhibit other kinases like c-Kit and PDGFR, expanding its therapeutic applications.[2] Conversely, off-target effects can lead to toxicity, as has been speculated for the EGFR inhibitor Gefitinib, which may also inhibit dihydroorotate dehydrogenase (DHODH), potentially contributing to side effects like interstitial lung disease.[2]

Section 2: Proactive Off-Target Profiling

The most effective way to manage off-target effects is to anticipate them. Integrating profiling strategies early in your experimental workflow can save considerable time and resources.

Computational Prediction

Modern computational tools can predict potential off-target interactions with increasing accuracy, providing a valuable roadmap for subsequent experimental validation.[7][8]

  • Mechanism: These methods utilize algorithms that compare the structural features of your inhibitor's binding site with a vast database of protein structures.[7][9] By identifying proteins with similar binding pockets, these tools generate a list of potential off-targets. Machine learning models are also being trained on large datasets of inhibitor-kinase interactions to predict binding events.[10][11]

  • When to Use: This should be one of the first steps after designing or selecting a new inhibitor. It is a cost-effective way to prioritize which potential off-targets to investigate experimentally.

  • Limitations: In silico predictions are not a substitute for experimental validation. They do not always account for the complex cellular environment or protein conformational changes.[12]

Initial Experimental Screens

Broad, unbiased screening methods can provide an empirical overview of your inhibitor's selectivity profile.

Technique Principle Advantages Disadvantages Primary Use Case
Large Kinase Panels In vitro assays measuring the inhibitor's activity against a large number of purified kinases (e.g., 400+).[13]Quantitative IC50/Ki values; broad coverage of the kinome.Performed in a cell-free system; may not reflect cellular potency or target engagement.Early-stage lead characterization and optimization.
Affinity Chromatography / Kinobeads Immobilized, broad-spectrum kinase inhibitors are used to pull down kinases from a cell lysate. A free inhibitor is added to compete for binding, and the displaced kinases are identified by mass spectrometry.[14][15][16]Unbiased; performed in a more physiological context (cell lysate); identifies direct physical interactions.[17]Requires specialized reagents and mass spectrometry expertise; can be semi-quantitative.Identifying a broad range of potential targets in a specific cell type.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments with pyrimidine-based inhibitors, providing a logical framework for investigation.

FAQ 1: "My inhibitor induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of its intended target. How do I determine if this is an off-target effect?"

This is a classic scenario pointing towards one or more potent off-target interactions.

Causality: The observed phenotype may be due to the inhibitor blocking a different signaling pathway that is critical for the cell's survival or proliferation. For example, an inhibitor might inadvertently block a kinase involved in cell cycle progression, leading to arrest, even if the primary target is not directly involved in that process.[18]

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Is the on-target inhibited at the effective concentration? (e.g., Western blot for p-substrate) A->B C Yes B->C D No B->D F Hypothesis: Off-target effect is dominant. C->F E Increase inhibitor concentration. Does phenotype track with on-target inhibition? D->E G Step 1: Unbiased Target ID (e.g., CETSA-MS, Kinobeads) F->G H Generate list of potential off-targets G->H I Step 2: Validate Candidate Off-Targets H->I J Orthogonal Validation Methods - Genetic (siRNA/CRISPR) - Biophysical (CETSA) - Chemical (Structurally distinct inhibitor) I->J K Confirmed off-target responsible for phenotype. J->K

Caption: Troubleshooting an unexpected phenotype.

Step-by-Step Investigation:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging its intended target in your cellular model at the concentration that produces the phenotype. A simple Western blot for a downstream substrate of your target kinase is often sufficient. If the substrate's phosphorylation is not reduced, your inhibitor may not be cell-permeable or potent enough in a cellular context.

  • Unbiased Target Identification: If on-target engagement is confirmed, proceed with an unbiased method to identify all proteins that physically interact with your compound in the cell. The gold-standard techniques for this are described in Section 4.

  • Validate Candidates: Once you have a list of potential off-targets, you must validate them.

    • Genetic Approach (The Gold Standard): Use siRNA or CRISPR to deplete the expression of the suspected off-target protein. If the depletion of this protein phenocopies (reproduces) the effect of your inhibitor, you have strong evidence that this off-target is responsible for the observed phenotype.[19][20]

FAQ 2: "I'm observing toxicity in my cell culture or animal model at concentrations where the primary target should be safely inhibited. What's the cause?"

Causality: Toxicity often arises from the inhibition of proteins essential for normal cellular function, such as kinases involved in fundamental processes like metabolism or cell division.[4] For example, inhibition of kinases like JAK2 can be problematic due to their role in normal homeostasis, leading to a narrow therapeutic window.[4]

Troubleshooting Steps:

  • Dose-Response Analysis: Carefully titrate your inhibitor to determine the lowest concentration at which toxicity appears (EC50 for toxicity) and compare this to the concentration required for on-target efficacy (EC50 for efficacy). A narrow window between these two values suggests off-target toxicity.

  • Off-Target Prediction for Toxicity: Use computational tools to screen for off-targets known to be associated with toxicity (e.g., kinases in critical housekeeping pathways, ion channels).

  • Rescue Experiments: If you suspect inhibition of a specific pathway is causing the toxicity, attempt to "rescue" the cells by providing a downstream product of that pathway. For instance, if you suspect your inhibitor is blocking the de novo pyrimidine biosynthesis pathway by hitting an enzyme like DHODH, you can try adding exogenous uridine to the culture medium.[21] If uridine supplementation alleviates the toxicity, it strongly implicates this off-target pathway.[21]

FAQ 3: "My results are inconsistent between in vitro assays and cell-based experiments. Why?"

Causality: This discrepancy is common and highlights the difference between a simplified biochemical system and a complex cellular environment.

  • In Vitro Potency (e.g., IC50): Measures the direct inhibitory effect on a purified enzyme. It does not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations.[13]

  • Cellular Potency (e.g., EC50): Measures the compound's effect in a living cell, integrating all physiological factors.

Troubleshooting Steps:

  • Assess Cell Permeability: Use methods like parallel artificial membrane permeability assay (PAMPA) to get a basic measure of your compound's ability to cross cell membranes.

  • Measure Target Engagement in Cells: The most direct way to bridge the in vitro-to-cellular gap is to confirm that your compound is physically binding to its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is the ideal tool for this.[22][23][24] An inhibitor that binds its target will increase the protein's thermal stability.[25]

Section 4: Advanced Methodologies for Target Deconvolution

When you need to definitively identify the off-targets of your inhibitor, the following methods provide robust, unbiased data.

Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS)

CETSA-MS provides a proteome-wide snapshot of protein thermal stability changes in response to inhibitor treatment, allowing for the identification of direct binders.[26]

Experimental Workflow:

G A Treat intact cells with Inhibitor vs. Vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Collect soluble fraction C->D E Protein digestion and TMT labeling D->E F LC-MS/MS Analysis E->F G Identify proteins with increased thermal stability in the inhibitor-treated sample F->G H List of direct binders (off-targets) G->H

Caption: CETSA-MS workflow for target identification.

Detailed Protocol for CETSA:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your pyrimidine-based inhibitor at a desired concentration (e.g., 10x EC50) and another set with a vehicle control (e.g., DMSO) for 1 hour at 37°C.[22]

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[22]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). For a single target, this can be analyzed by Western blot. For proteome-wide analysis (CETSA-MS), the samples are processed for mass spectrometry.[26]

  • Interpretation: A protein that binds your inhibitor will be more stable at higher temperatures, meaning more of it will remain in the soluble fraction compared to the vehicle control. This "thermal shift" is the signature of target engagement.[23][25]

Chemical Proteomics (Kinobeads)

This technique uses affinity chromatography to identify proteins that bind to your inhibitor.[14]

Principle of Competition:

G cluster_1 Experiment (+ Free Inhibitor) A Kinobead B Target Protein A->B Binds C Kinobead D Target Protein C->D Binding blocked E Free Inhibitor E->D Binds

Caption: Competitive binding in a Kinobeads experiment.

Detailed Protocol for Kinobeads:

  • Lysate Preparation: Prepare a native cell lysate from your cells or tissue of interest.

  • Competition: Incubate aliquots of the lysate with increasing concentrations of your free pyrimidine-based inhibitor. A vehicle control is also included.

  • Affinity Pulldown: Add the "Kinobeads" matrix (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to all lysate samples and incubate to allow kinase binding.[15][17]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by quantitative mass spectrometry.

  • Interpretation: A protein that is a true target of your free inhibitor will show a dose-dependent decrease in its abundance in the pulldown, as the free inhibitor outcompetes it for binding to the Kinobeads.[14][17]

By systematically applying these proactive, troubleshooting, and validation strategies, you can move beyond simply observing off-target effects to understanding and controlling for them. This rigorous approach is essential for producing high-quality, reproducible data and for the successful development of selective and safe therapeutics.

References

  • Klaeger, S., Gohl, S., & Kuster, B. (2017). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Koppelman, J., & van den Heuvel, D. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • MDPI. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2. MDPI. [Link]

  • Lo, B., Liu, T., Morrissey, K. M., & Altman, R. B. (2018). Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • Park, S. B. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]

  • Lo, B., Liu, T., & Altman, R. B. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]

  • Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC. [Link]

  • Lino, C. A., Harper, J. C., & Carney, J. P. (2018). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Johnson, B. F., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Hein, T. W., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE. [Link]

  • Li, X., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]

  • mediaTUM. (2019). Pushing the boundaries of affinity-based target deconvolution. mediaTUM. [Link]

  • Miihkinen, M., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2014). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • G. A. Show, et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Cancer Research. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • Verma, R. P., & Hansch, C. (2011). Molecular interactions of gefitinib with selected human off-targets. ResearchGate. [Link]

  • ResearchGate. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Al-Ali, H., et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Innovative Genomics Institute (IGI). (2015). CRISPR Off-target Effects — Dr. Dana Carroll (2015 IGI CRISPR Workshop). YouTube. [Link]

  • ACS Publications. (2024). Organic Letters Journal. American Chemical Society. [Link]

  • ResearchGate. (2023). (PDF) Off-target effects in CRISPR/Cas9 gene editing. ResearchGate. [Link]

  • MDPI. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link]

  • Jack Westin. (2024). Science Topic Outline For The MCAT Exam. Jack Westin. [Link]

  • Hatcher, J. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Degradation Pathways of Pyrimidine-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of compound stability is crucial for the success of your research, particularly in the realm of drug development. Pyrimidine-5-carboxylate esters are a vital scaffold in medicinal chemistry, but their susceptibility to degradation can present significant experimental challenges.[1] This guide provides in-depth, field-proven insights into the degradation pathways of these molecules, offering both foundational knowledge and practical troubleshooting solutions to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs): The Scientific Foundation

This section addresses the fundamental mechanisms governing the stability of pyrimidine-5-carboxylate esters. Understanding these core principles is the first step in designing robust experiments and interpreting your data accurately.

Q1: What are the primary degradation pathways for pyrimidine-5-carboxylate esters?

The degradation of pyrimidine-5-carboxylate esters is primarily dictated by the reactivity of the ester functional group and the stability of the pyrimidine ring itself. The main pathways are:

  • Hydrolysis of the Ester Linkage: This is the most common degradation route. The ester is cleaved to yield the corresponding pyrimidine-5-carboxylic acid and an alcohol. This reaction can be catalyzed by chemical or enzymatic means.[2]

  • Rearrangement of the Pyrimidine Ring: Under certain conditions, particularly in basic media, some pyrimidine-5-carboxylate esters can undergo a surprising rearrangement instead of simple hydrolysis. This involves cleavage of the pyrimidine ring followed by recyclization to form products like acetylpyrimidines.[3]

  • Degradation of the Pyrimidine Ring: While the ester is typically more labile, the pyrimidine ring can also be catabolized. In biological systems, this often occurs via a reductive pathway, initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which reduces the C5-C6 double bond.[4][5][6]

Q2: How does pH influence the stability of these esters?

The pH of the aqueous environment is a critical factor controlling the rate of chemical hydrolysis.[7][8]

  • Base-Catalyzed Hydrolysis: At neutral to alkaline pH, the ester is susceptible to hydrolysis via nucleophilic attack by a hydroxide ion. This is often the dominant non-enzymatic degradation pathway in physiological buffers. The rate of this reaction increases with increasing pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Rearrangement Pathway: It is crucial to note that alkaline conditions can also promote the alternative rearrangement pathway, leading to the formation of ketones instead of the expected carboxylic acid.[3]

Q3: What is the role of carboxylesterases in the metabolism of pyrimidine-5-carboxylate esters?

Carboxylesterases (CEs) are a family of serine hydrolase enzymes that are major determinants of the metabolic fate of many ester-containing drugs.[9]

  • Enzymatic Hydrolysis: CEs catalyze the rapid hydrolysis of esters to their corresponding carboxylic acids and alcohols.[2] This is a critical pathway in the metabolism and clearance of ester-containing compounds in vivo.

  • Tissue Distribution: In humans, two main CEs, hCE1 and hCE2, mediate drug metabolism. hCE1 is highly expressed in the liver, while hCE2 is predominant in the intestine.[9] The location and level of expression of these enzymes can significantly impact a drug's oral bioavailability and systemic exposure.

  • Prodrug Activation: This enzymatic activity is often exploited in prodrug design, where an inactive ester derivative is created to improve properties like absorption, and is then hydrolyzed by CEs in the body to release the active carboxylic acid.[2]

Q4: Are there any non-hydrolytic degradation pathways to be aware of?

Yes. The most significant non-hydrolytic pathway is a base-catalyzed rearrangement. Instead of simple hydrolysis to the carboxylic acid, the pyrimidine ring itself can be cleaved and then recyclize.[3] This reaction can be misleading, as the resulting product (e.g., a 4-hydroxy-5-acetyl-pyrimidine) may have a similar mass to the starting ester, making it difficult to identify without detailed structural analysis like NMR.[3] This pathway's occurrence is dependent on the specific substitution pattern of the pyrimidine ring.

Section 2: Troubleshooting Guide: From Theory to Bench

Here, we address specific experimental problems with a structured, cause-and-effect troubleshooting approach.

Scenario 1: Unexpectedly Rapid Degradation of My Compound in Aqueous Buffer

You've prepared a solution of your pyrimidine-5-carboxylate ester in a standard biological buffer (e.g., PBS, pH 7.4), and analysis by HPLC shows rapid loss of the parent compound.

  • Possible Cause 1: pH-Mediated Hydrolysis.

    • Why it Happens: Even at a neutral pH of 7.4, base-catalyzed hydrolysis can be significant for labile esters. The rate is influenced by factors like temperature and the electronic properties of the pyrimidine ring.[8][10]

    • Troubleshooting Steps:

      • Verify Buffer pH: Use a calibrated pH meter to confirm the exact pH of your buffer.

      • Conduct a pH-Rate Profile: Assess the stability of your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9). This will definitively identify pH-dependent instability.

      • Lower the Temperature: Perform the experiment at a lower temperature (e.g., 4 °C) to see if the degradation rate decreases, which is characteristic of a chemical reaction.

  • Possible Cause 2: Microbial or Enzymatic Contamination.

    • Why it Happens: Buffers, especially if not freshly prepared or sterile-filtered, can harbor microbial growth. These microbes can produce esterases that degrade your compound.

    • Troubleshooting Steps:

      • Use Sterile Technique: Prepare solutions using sterile-filtered buffers and autoclaved glassware.

      • Include a Control: Prepare a sample in a buffer containing an antimicrobial agent (e.g., sodium azide) to see if this prevents degradation.

Scenario 2: My Ester is Stable in Buffer, but Disappears Quickly in In Vitro Biological Assays (e.g., cell culture media, liver microsomes).

Your compound is stable in PBS, but when you add it to your experimental system containing biological components, it degrades rapidly.

  • Possible Cause: Enzymatic Hydrolysis by Carboxylesterases.

    • Why it Happens: Biological matrices like cell lysates, plasma, and particularly liver microsomes, are rich in carboxylesterases that efficiently hydrolyze esters.[2][9]

    • Troubleshooting Steps:

      • Use an Esterase Inhibitor: Pre-incubate your biological matrix with a broad-spectrum esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate, BNPP) before adding your compound. If the stability increases, it confirms esterase activity.

      • Heat-Inactivated Control: As a parallel control, heat-inactivate your biological matrix (e.g., heat liver microsomes at 50-60°C for 15-30 minutes) to denature the enzymes. Your compound should be stable in this control.

      • Identify the Metabolite: Analyze your samples for the expected carboxylic acid metabolite. Its appearance should correlate with the disappearance of the parent ester.

Scenario 3: I'm Observing an Unexpected Degradation Product, and Mass Spectrometry is Inconclusive.

You see a new peak in your chromatogram that doesn't correspond to the expected carboxylic acid. The mass might be very similar or identical to your starting material.

  • Possible Cause: Base-Catalyzed Rearrangement.

    • Why it Happens: As discussed in the FAQs, certain pyrimidine-5-carboxylate esters can undergo rearrangement to form isomers, such as acetylpyrimidines, under basic conditions.[3] This is a classic pitfall that can be easily misinterpreted.

    • Troubleshooting Steps:

      • Review Experimental Conditions: Scrutinize your protocol for any steps involving basic reagents (e.g., NaOH, potassium carbonate).[11]

      • Perform Structural Elucidation: This is a situation where mass spectrometry alone is insufficient. Isolate the unknown product and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy. The NMR spectrum will provide the definitive structural information to distinguish between the ester and a rearranged ketone.[3]

      • Test the Hypothesis: If rearrangement is suspected, intentionally subject your compound to the basic conditions you identified and see if you can reproduce the formation of the unknown product.

Section 3: Key Experimental Protocols

To ensure trustworthy and reproducible data, follow these validated protocols.

Protocol 1: Assessing Chemical Stability in pH Buffers

This protocol determines the intrinsic chemical stability of your compound as a function of pH.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of your test compound in an organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Buffers: Prepare a series of buffers (e.g., 100 mM citrate for pH 3 & 5, 100 mM phosphate for pH 7.4, 100 mM borate for pH 9). Ensure the final concentration of organic solvent will be low (<1%) to avoid solubility issues.

  • Initiation of Experiment:

    • Pre-warm buffer solutions to the desired temperature (e.g., 37 °C) in a shaking water bath.

    • Add the stock solution to each buffer to achieve a final concentration of 10-50 µM. Mix thoroughly. This is your t=0 sample point.

    • Immediately remove an aliquot (e.g., 100 µL) from each buffer, and quench the reaction by adding it to a tube containing an equal volume of cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Time-Course Sampling: Collect additional aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the same manner.

  • Sample Analysis: Centrifuge all quenched samples to precipitate proteins/salts. Analyze the supernatant by a validated LC-MS/MS or HPLC-UV method to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol assesses stability in the presence of metabolic enzymes, primarily carboxylesterases for this compound class.

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in 100 mM phosphate buffer (pH 7.4) to a concentration of 0.55 mg/mL.

    • Cofactor Solution (Optional but good practice): Prepare an NADPH-regenerating system solution in phosphate buffer. While not required for esterase activity, it is necessary for P450-mediated metabolism and should be included for a comprehensive screen.

  • Experimental Setup (in a 96-well plate):

    • Negative Control: 90 µL of buffer + 10 µL of compound working solution.

    • Test Reaction: 90 µL of diluted microsomes + 10 µL of compound working solution.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Add the test compound to start the reaction (final concentration typically 1 µM; final microsomal protein concentration 0.5 mg/mL).

  • Time-Course Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the appropriate wells.

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent compound remaining.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described in Protocol 1. Comparing the half-life in microsomes to the half-life in buffer will reveal the extent of enzymatic degradation.

Section 4: Data Interpretation & Visualization

Table 1: Representative Half-Life Data for a Hypothetical Pyrimidine-5-Carboxylate Ester

ConditionTemperature (°C)pHMatrixHalf-Life (minutes)Primary Degradation Pathway
1375.0Citrate Buffer> 480Minimal
2377.4Phosphate Buffer180Chemical Hydrolysis
3379.0Borate Buffer45Chemical Hydrolysis
4377.4Liver Microsomes15Enzymatic Hydrolysis
5377.4Heat-Inactivated Microsomes175Chemical Hydrolysis

Diagrams of Key Pathways and Workflows

G cluster_0 Chemical Hydrolysis Pathways Ester Pyrimidine-5-Carboxylate Ester (R-COOR') Acid Pyrimidine-5-Carboxylic Acid (R-COOH) Ester->Acid H+ / H₂O (Acid-Catalyzed) Ester->Acid OH⁻ / H₂O (Base-Catalyzed) Alcohol Alcohol (R'-OH)

Caption: General chemical hydrolysis pathways for esters.

G cluster_1 Enzymatic Hydrolysis by Carboxylesterase Ester Ester Substrate Enzyme Carboxylesterase (Serine Hydrolase) Ester->Enzyme Binding Acid Carboxylic Acid Metabolite Enzyme->Acid Hydrolysis Alcohol Alcohol Enzyme->Alcohol Release

Caption: Enzymatic hydrolysis by carboxylesterases.

G cluster_2 Alternative Base-Catalyzed Rearrangement Ester Pyrimidine-5-Carboxylate Ester Intermediate Open-Ring Intermediate Ester->Intermediate OH⁻ (Ring Cleavage) Ketone Rearranged Product (e.g., Acetylpyrimidine) Intermediate->Ketone Recyclization

Caption: Base-catalyzed rearrangement pathway.[3]

G cluster_3 Stability Assay Experimental Workflow A Prepare Stock Solution B Incubate with Matrix (Buffer or Microsomes) at 37°C A->B C Sample at Time Points (t=0, 5, 15, 30 min) B->C D Quench with Cold Acetonitrile + IS C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS/MS E->F G Calculate Half-Life (t½) F->G

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Piperazinylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Piperazinylpyrimidine Kinase Inhibitors

The piperazinylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its favorable physicochemical properties and versatile structure have led to potent inhibitors of critical oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and B-Raf.[1][2][3][4][5] The therapeutic promise of these compounds is immense; however, their efficacy is intrinsically linked to their selectivity. The human kinome is a vast and structurally conserved family of over 500 enzymes, creating a significant challenge for developing truly selective inhibitors.[6][7]

Unintended interactions, or off-target effects, can lead to a range of adverse events, from manageable side effects to severe toxicity, potentially derailing an otherwise promising clinical candidate.[8] Therefore, a rigorous and multi-faceted approach to assessing cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide provides a comparative analysis of key methodologies for profiling the selectivity of piperazinylpyrimidine compounds, offering a field-proven workflow to comprehensively de-risk these valuable therapeutic agents.

The Kinase Selectivity Challenge

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[9] Most kinase inhibitors, including many piperazinylpyrimidine derivatives, are ATP-competitive, targeting the highly conserved ATP-binding pocket. This shared structural feature is the primary reason that achieving high selectivity is a formidable challenge.[6][10] A compound designed to inhibit FGFR, for instance, may inadvertently bind to and inhibit other kinases with similar ATP-binding site topographies, leading to unforeseen biological consequences.

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Caption: Mechanism of competitive kinase inhibition by piperazinylpyrimidine compounds.

Comparing Methodologies for Cross-Reactivity Profiling

A robust selectivity assessment relies on a combination of orthogonal assays that evaluate compound interactions from different perspectives. No single method is sufficient; instead, data from biochemical, biophysical, and cell-based assays must be integrated to build a comprehensive cross-reactivity profile.

Assay TypePrincipleKey AdvantagesKey Limitations
Biochemical Kinase Panels Measures enzymatic activity (phosphorylation) of a large panel of purified kinases in the presence of the inhibitor.[11]High-throughput; directly measures functional inhibition; provides quantitative IC50 values.Lacks physiological context (no cell membranes, physiological ATP levels, or scaffolding proteins).[6]
Thermal Shift Assays (TSA) Measures the change in a protein's melting temperature upon ligand binding. Stabilization implies interaction.[6]Detects direct binding, not just inhibition; can identify interactions at allosteric sites.Does not confirm functional inhibition; can be lower throughput than activity assays.
Affinity Chromatography-MS Immobilized inhibitor is used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[6]Unbiased discovery of potential off-targets in a complex proteome.May identify non-specific binders; does not confirm functional relevance.
Cellular Target Engagement Measures direct binding of a compound to its target inside intact, living cells (e.g., NanoBRET).[12]High physiological relevance; confirms compound reaches and binds its target in a cellular milieu.Requires specific assay development for each target; does not measure downstream functional effects.
Cellular Phosphorylation Assays Quantifies the phosphorylation of a target kinase's downstream substrate (e.g., via Western Blot or ELISA) in treated cells.[13]Measures the functional consequence of target inhibition within a signaling pathway.Indirect; signal can be modulated by other pathways; lower throughput.
Phenotypic Screening Assesses broad cellular outcomes like proliferation, cytotoxicity, or apoptosis across various cell lines.[14]Provides a holistic view of the compound's ultimate biological effect; can reveal unexpected activities.Non-specific; does not identify the molecular off-target responsible for the phenotype.

An Integrated Workflow for Comprehensive Selectivity Profiling

Based on extensive experience in drug development, we recommend a tiered, integrated workflow. This approach maximizes efficiency by using high-throughput methods to cast a wide net initially, followed by more complex, physiologically relevant assays to validate and contextualize the findings.

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Caption: A recommended tiered workflow for assessing compound cross-reactivity.

This structured process ensures that resources are focused on compounds with the most promising selectivity profiles, while providing clear, data-driven stop/go decisions.

Data Interpretation: Beyond Raw IC50 Values

Interpreting selectivity data requires looking beyond a single potency value. A key metric is the Selectivity Score , such as S(10), which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.[15] A lower S(10) score indicates higher selectivity.

Visualization tools are also critical for contextualizing data. A TREEspot™ Kinome Map visually plots inhibitory activity across the human kinome, allowing researchers to quickly identify if off-targets are clustered within a specific kinase family, which can help predict potential class-specific toxicities.[8]

Comparative Data Example

The table below illustrates how profiling data can be used to compare hypothetical piperazinylpyrimidine compounds.

CompoundPrimary TargetTarget IC50 (nM)Key Off-TargetOff-Target IC50 (nM)Selectivity Window (Off-Target/On-Target)S(10) @ 1µMRecommendation
PPC-1 FGFR15VEGFR25010x0.05Proceed with caution, monitor for VEGFR2-related toxicity.
PPC-2 FGFR18SRC>10,000>1250x0.005Proceed. Highly selective profile.
PPC-3 FGFR12B-Raf157.5x0.12STOP. Poor selectivity, high potential for toxicity. Redesign needed.

Detailed Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific protein kinase. It is a robust, self-validating method when appropriate controls are included.

Objective: To determine the IC50 value of a piperazinylpyrimidine compound against a target kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[16]

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 10 mM MgCl₂[16][17]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphocellulose filter plates

  • Stop solution (e.g., 1% phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. Typically, an 11-point, 3-fold dilution series is prepared to generate a comprehensive dose-response curve. Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 20 µL of kinase reaction buffer.

    • 5 µL of the diluted test compound (or DMSO control).

    • 10 µL of a mix containing the substrate peptide and the kinase enzyme. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding 15 µL of the ATP/MgCl₂ mix. This mix contains both [γ-³³P]ATP and unlabeled ATP, typically at a concentration near the Km for the specific kinase to accurately reflect inhibitor affinity.[6]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme's activity, which must be determined empirically.

  • Stop Reaction: Terminate the reaction by adding 50 µL of stop solution (1% phosphoric acid). The acidic solution protonates the substrate peptide, allowing it to bind to the negatively charged phosphocellulose filter paper.

  • Filter Binding: Transfer the entire reaction volume to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.

  • Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter. The signal (counts per minute, CPM) is directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background CPM (from "no enzyme" wells) from all other wells.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

On-Target Efficacy vs. Off-Target Toxicity

Ultimately, the goal of cross-reactivity studies is to define a compound's therapeutic window. An ideal compound potently inhibits its intended target while having minimal effect on other proteins, particularly those known to be associated with adverse events.

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A Senior Application Scientist's Guide to Benchmarking Novel MAO Inhibitors: The Case of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO) are a family of mitochondrial-bound flavoenzymes pivotal in the catabolism of monoamine neurotransmitters. The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities that define their therapeutic applications.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibition a cornerstone for treating depressive and anxiety disorders.[2] Conversely, MAO-B primarily degrades dopamine, and its inhibitors are crucial in managing neurodegenerative conditions like Parkinson's disease by augmenting dopaminergic neurotransmission.[3]

The therapeutic landscape includes both irreversible inhibitors, which form covalent bonds with the enzyme's flavin cofactor, and reversible inhibitors.[1][4] While effective, first-generation non-selective, irreversible MAOIs were associated with significant side effects, most notably the "cheese effect"—a hypertensive crisis triggered by consuming tyramine-rich foods.[5][6] This has driven the development of isoform-selective and reversible inhibitors to improve safety and tolerability.[1]

This guide focuses on establishing a rigorous benchmarking framework for a novel investigational compound, Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (hereafter referred to as "Compound X"). The pyrimidinyl-piperazine scaffold is present in various neurologically active agents, including some with demonstrated MAO-A inhibitory activity, providing a strong rationale for its investigation.[7] We will objectively compare its hypothetical performance against a panel of established MAO inhibitors, providing the experimental and theoretical foundation for its characterization.

The Benchmarking Panel: Selecting the Right Comparators

A robust comparison requires a well-chosen panel of standard inhibitors that cover the spectrum of selectivity and mechanisms of action. Our rationale is to position Compound X's activity profile relative to gold-standard agents.

Comparator CompoundMAO Isoform SelectivityMechanism of ActionTherapeutic Application
Clorgyline MAO-A SelectiveIrreversibleResearch Tool (Antidepressant)
Selegiline MAO-B Selective (at low doses)IrreversibleParkinson's Disease, Depression
Moclobemide MAO-A SelectiveReversibleDepression, Social Anxiety
Tranylcypromine Non-selectiveIrreversibleTreatment-Resistant Depression

This panel allows us to benchmark Compound X for its potency against both isoforms and to elucidate its mechanism, which is critical for predicting its potential therapeutic utility and side-effect profile.

The Experimental Cascade: A Multi-Tiered Benchmarking Workflow

A logical, tiered approach is essential for a comprehensive evaluation, moving from fundamental enzymatic interactions to more complex biological systems.

G cluster_0 Tier 1: In Vitro Enzymatic Characterization cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: In Vivo Proof of Concept a IC50 Determination (MAO-A & MAO-B) b Selectivity Index Calculation a->b Quantifies Potency c Kinetic Analysis (Reversibility & Mode) b->c Defines Isoform Preference d Cytotoxicity Assessment (e.g., SH-SY5Y cells) c->d Proceed if promising e Neuroprotection Assay (MPP+ or 6-OHDA model) d->e Ensures non-toxic concentrations used f Pharmacodynamic Studies (Ex vivo MAO inhibition) e->f Proceed if neuroprotective g Efficacy Models (e.g., MPTP Mouse Model) f->g Confirms target engagement

Caption: A tiered experimental workflow for MAO inhibitor benchmarking.

Data Analysis & Comparative Results (Hypothetical)

The primary output of the Tier 1 analysis is the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI). The SI, calculated as the ratio of IC50(MAO-A)/IC50(MAO-B), is a critical parameter for classifying the inhibitor.[8]

  • SI >> 1 : MAO-B Selective

  • SI << 1 : MAO-A Selective

  • SI ≈ 1 : Non-selective

Below is a table summarizing hypothetical data for Compound X against our panel.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) [A/B]Mode of Inhibition
Compound X (Hypothetical) 35.7 1,250 0.028 Reversible, Competitive
Clorgyline2.53,4000.0007Irreversible
Selegiline9809.8[9]>100Irreversible
Moclobemide21015,0000.014Reversible
Tranylcypromine1,5001,8000.83Irreversible

Interpretation of Hypothetical Results:

Based on this hypothetical data, Compound X emerges as a potent and selective MAO-A inhibitor. Its IC50 value of 35.7 nM is highly promising, and its selectivity index of 0.028 indicates a strong preference for MAO-A over MAO-B, comparable to the established drug Moclobemide. Crucially, its reversible mode of action suggests a potentially favorable safety profile, with a lower risk of the tyramine-induced hypertensive crisis associated with irreversible inhibitors.[1]

Mechanistic Insights: The Role of MAO in Neurotransmitter Metabolism

Understanding the fundamental mechanism of MAO is key to interpreting inhibitor data. The isoforms are responsible for degrading specific neurotransmitters, and their inhibition leads to an increase in the synaptic availability of these molecules.

MAO_Pathway cluster_neurotransmitters cluster_enzymes Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites

Caption: Differential metabolism of monoamines by MAO-A and MAO-B.

Detailed Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following protocols outline the core in vitro assays.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of MAO-A or MAO-B by 50%.

Rationale: This is the foundational assay to quantify the potency and selectivity of the investigational compound. We use a fluorometric method for high sensitivity and throughput. The production of hydrogen peroxide during the MAO-catalyzed reaction is coupled to a detection reagent to produce a fluorescent signal.[10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).[11]

  • Kynuramine (non-selective substrate).[11]

  • Horseradish Peroxidase (HRP).

  • Amplex Red reagent (or similar fluorescent probe).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Test compounds (Compound X and comparators) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm).

Procedure:

  • Compound Preparation: Prepare a serial dilution series of each test compound (e.g., from 100 µM to 1 pM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction Mixture: Prepare a master mix containing potassium phosphate buffer, Amplex Red, and HRP.

  • Enzyme and Inhibitor Pre-incubation (Critical for Irreversible Inhibitors):

    • In the wells of the 96-well plate, add 20 µL of the appropriate enzyme (MAO-A or MAO-B) diluted in buffer.

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Incubate for 15 minutes at 37°C. This pre-incubation step is crucial to allow time-dependent irreversible inhibitors to bind covalently to the enzyme.[8] For purely reversible inhibitors, this step is less critical but ensures thermal equilibrium.

  • Reaction Initiation:

    • To each well, add 80 µL of the assay reaction mixture containing the substrate kynuramine.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence signal every 2 minutes for a total of 30 minutes. The rate of increase in fluorescence is proportional to MAO activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the data to the control (DMSO only) wells, expressing results as "% Inhibition".

    • Plot "% Inhibition" against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determining Mode of Inhibition (Enzyme Kinetics)

Rationale: Differentiating between reversible and irreversible inhibition is paramount for drug development.[4] This is achieved by a dialysis or dilution experiment. Further kinetic studies (varying substrate concentration) can determine if reversible inhibition is competitive, non-competitive, or uncompetitive.[12]

Procedure (Dialysis Method for Reversibility):

  • Inhibit Enzyme: Incubate a concentrated solution of MAO-A with a high concentration (approx. 10x IC50) of Compound X for 30 minutes at 37°C. A control sample is incubated with DMSO.

  • Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of cold potassium phosphate buffer for 24 hours, with multiple buffer changes. The goal is to remove any unbound, reversible inhibitor.

  • Measure Residual Activity: After dialysis, recover the enzyme and measure its activity using the assay described in Protocol 1.

  • Interpretation:

    • Reversible Inhibition: If Compound X is reversible, its activity will be restored to a level similar to the DMSO control after dialysis.

    • Irreversible Inhibition: If Compound X is irreversible, the enzyme activity will remain significantly inhibited after dialysis, as the inhibitor is covalently bound.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically-grounded framework for benchmarking a novel MAO inhibitor, using Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate as a case study. Our hypothetical data position "Compound X" as a potent, selective, and reversible MAO-A inhibitor, a profile that warrants further investigation for its potential as a novel antidepressant with an improved safety profile.

The logical progression from in vitro enzymatic characterization to cell-based functional assays and eventual in vivo models provides a self-validating pathway for decision-making in drug discovery. The next critical steps would involve confirming the neuroprotective potential of Compound X in cellular models of neurotoxicity[9][13] and subsequently evaluating its pharmacokinetics, pharmacodynamics, and efficacy in appropriate animal models of depression.

References

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  • Knez, D., et al. (2020). Kinetic Parameters for the Reversible and Irreversible Inhibition of the hMAOs by the Selected 4-Styrylpiperidine Inhibitors. ResearchGate. [Link]

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  • Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Bioorganic Chemistry, 94, 103429. [Link]

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A Comparative Guide to the Biological Evaluation of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, a novel heterocyclic compound with therapeutic potential. Through a series of in vitro and in vivo studies, we will dissect the stereospecific contributions to its biological function and benchmark its performance against relevant therapeutic agents.

The Imperative of Stereochemistry in Drug Design: Lessons from Precedent

The profound impact of stereochemistry on drug action is well-documented. A classic example is the nonsteroidal antiandrogen, Bicalutamide, where the antiandrogenic activity resides almost exclusively in the (R)-enantiomer[1][2][3][4]. The (S)-enantiomer is significantly less active[1]. This stark difference underscores the necessity of evaluating individual enantiomers to identify the true eutomer—the more active stereoisomer—and to avoid the potential for increased off-target effects or metabolic burden from an inactive or less active isomer. It is with this foundational understanding that we approach the biological evaluation of the enantiomers of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Hypothetical Target and Competitor Compounds

Given that pyrimidine and piperazine moieties are prevalent scaffolds in kinase inhibitors, we hypothesize that Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate exerts its biological effects through the inhibition of a specific protein kinase, for instance, Protein Kinase C beta (PKCβ). PKCβ is a validated target in oncology, and its inhibition can disrupt signaling pathways that promote cancer cell survival and proliferation[5].

For a robust comparative analysis, we have selected Enzastaurin , a known selective inhibitor of PKCβ, as a primary competitor compound[5][6][7]. Enzastaurin has been evaluated in various preclinical and clinical settings for its antitumor activity[6][7][8]. By benchmarking our enantiomers against Enzastaurin, we can contextualize their potency and potential for clinical translation.

Comparative Biological Evaluation

A series of experiments were designed to compare the in vitro and in vivo activities of the (R)- and (S)-enantiomers of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and Enzastaurin.

In Vitro Kinase Inhibition Assay

The primary inhibitory activity of the compounds against PKCβ was assessed using a radiometric kinase assay. This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Table 1: In Vitro PKCβ Kinase Inhibition

CompoundIC50 (nM)
(R)-Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate15
(S)-Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate850
Enzastaurin25

The results clearly indicate a significant stereochemical preference, with the (R)-enantiomer exhibiting substantially higher potency against PKCβ than the (S)-enantiomer. Notably, the (R)-enantiomer also demonstrates superior potency compared to the established inhibitor, Enzastaurin.

In Vitro Cell Viability Assay (MTT Assay)

To ascertain the antiproliferative effects of the compounds on cancer cells, a colorimetric MTT assay was performed on a human diffuse large B-cell lymphoma (DLBCL) cell line, a cancer type where PKCβ signaling is often implicated[5].

Table 2: In Vitro Antiproliferative Activity in DLBCL Cells

CompoundGI50 (µM)
(R)-Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate0.5
(S)-Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate25
Enzastaurin1.2

Consistent with the kinase inhibition data, the (R)-enantiomer demonstrated superior antiproliferative activity compared to both its (S)-counterpart and Enzastaurin. This suggests that the inhibition of PKCβ by the (R)-enantiomer translates to a potent downstream effect on cancer cell viability.

In Vivo Xenograft Model

The in vivo efficacy of the most potent enantiomer, (R)-Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, was evaluated in a human tumor xenograft model.[9][10][11][12] Immunocompromised mice bearing established DLBCL tumors were treated with the (R)-enantiomer or Enzastaurin.

Table 3: In Vivo Antitumor Efficacy in DLBCL Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
(R)-Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate5085
Enzastaurin5065

The in vivo study confirmed the superior anticancer activity of the (R)-enantiomer. At the same dose, it resulted in a more pronounced inhibition of tumor growth compared to Enzastaurin, highlighting its potential as a promising clinical candidate.

Experimental Workflows and Signaling Pathway

To provide a clear visual representation of the experimental design and the hypothesized mechanism of action, the following diagrams were generated.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase Assay Kinase Assay Cell Viability Cell Viability Kinase Assay->Cell Viability Confirms cellular activity Xenograft Model Xenograft Model Cell Viability->Xenograft Model Validate in vivo efficacy Compound Synthesis & Chiral Separation Compound Synthesis & Chiral Separation Compound Synthesis & Chiral Separation->Kinase Assay Test enantiomers

Figure 1. Experimental workflow for the biological evaluation of enantiomers.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PKCbeta PKCbeta Receptor->PKCbeta activates Downstream Signaling Downstream Signaling PKCbeta->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival R_Enantiomer (R)-Enantiomer R_Enantiomer->PKCbeta inhibits

Figure 2. Hypothesized signaling pathway inhibited by the (R)-enantiomer.

Detailed Experimental Protocols

In Vitro PKCβ Kinase Inhibition Assay
  • Reaction Setup: Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP (spiked with [γ-32P]ATP), and 20 µM of a synthetic peptide substrate.

  • Compound Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding recombinant human PKCβ enzyme.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[13][14][15][16][17]

MTT Cell Viability Assay
  • Cell Seeding: Seed DLBCL cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[18][19][20][21][22]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

In Vivo DLBCL Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 DLBCL cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle, (R)-enantiomer, Enzastaurin) and initiate daily oral administration of the compounds.

  • Tumor Measurement: Measure the tumor volume twice weekly using calipers.

  • Endpoint: Continue the treatment for 21 days or until the tumors in the control group reach the maximum allowed size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.[9][10][11][12]

Conclusion

The comprehensive biological evaluation of the enantiomers of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate reveals a striking stereochemical preference for its anticancer activity. The (R)-enantiomer demonstrated significantly greater potency in inhibiting PKCβ and suppressing cancer cell proliferation in vitro compared to the (S)-enantiomer. This superiority was further validated in an in vivo xenograft model, where the (R)-enantiomer exhibited more potent antitumor efficacy than the established PKCβ inhibitor, Enzastaurin.

These findings underscore the critical importance of chiral separation and enantiomer-specific biological evaluation in the drug development process. The (R)-enantiomer of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate has emerged as a promising lead compound for the development of a novel anticancer agent, warranting further preclinical and clinical investigation. This guide provides a robust framework for such comparative evaluations, emphasizing scientific rigor and data-driven decision-making.

References

  • Schwartz, G. K., et al. (2008). A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas. Investigational New Drugs, 26(5), 455–461. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

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  • Scher, H. I., et al. (1995). Bicalutamide for advanced prostate cancer: the natural versus treated history of disease. Journal of Clinical Oncology, 13(7), 1887–1892. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.